molecular formula C24H19NO5 B12402631 7-Hydroxyneolamellarin A

7-Hydroxyneolamellarin A

Cat. No.: B12402631
M. Wt: 401.4 g/mol
InChI Key: RYIBSKICTMDCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of 7-Hydroxyneolamellarin A involves a convergent synthetic strategy. The process begins with the conversion of pyrrole into a corresponding N-trisisopropylsilyl (TIPS)-substituted derivative. This is followed by iodination to afford a 3,4-diiodinated pyrrole compound. The key intermediate, 3,4-disubstituent-1H-pyrrole, is obtained through desilylation of 3,4-disubstituent-1-TIPS pyrrole. This intermediate is then reacted with fresh phenylacetyl chloride under n-BuLi/THF conditions to afford the target compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyneolamellarin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-Hydroxyneolamellarin A has a wide range of scientific research applications:

Mechanism of Action

7-Hydroxyneolamellarin A exerts its effects by targeting the hypoxia-inducible factor-1α (HIF-1α) pathway. It attenuates the accumulation of HIF-1α protein and inhibits vascular epidermal growth factor (VEGF) transcriptional activity. This results in the suppression of tumor angiogenesis and growth. The compound’s mechanism involves stabilizing HIF-1α under hypoxic conditions, thereby disrupting the hypoxic signaling pathway .

Comparison with Similar Compounds

  • Neolamellarin A
  • Neolamellarin B
  • 5-Hydroxyneolamellarin B

Comparison: Unlike lamellarins, neolamellarins, including 7-Hydroxyneolamellarin A, lack the carboxyl moiety at position C-2 of the substituted pyrrole ring. This structural difference results in a distinct pattern of oxidation and unique biological activities. Among the neolamellarins, this compound shows the most significant anti-tumor activities, particularly in inhibiting hypoxia-induced HIF-1 activation and VEGF secretion .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H

InChI Key

RYIBSKICTMDCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.